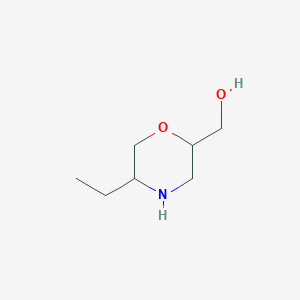
5-Chloro-4-methylthiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylthiazole-2-carbaldehyde is an organic compound with the molecular formula C5H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiazole-2-carbaldehyde typically involves the chlorination of 4-methylthiazole-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-4-methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Chloro-4-methylthiazole-2-carboxylic acid.
Reduction: 5-Chloro-4-methylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methylthiazole-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methylthiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazole ring also contributes to the compound’s biological activity by interacting with various molecular targets, including receptors and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methylthiazole-2-carbaldehyde: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
4-Methylthiazole-2-carbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 5-Chloro-4-methylthiazole-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity patterns. The chlorine atom enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This property is particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity .
Eigenschaften
Molekularformel |
C5H4ClNOS |
|---|---|
Molekulargewicht |
161.61 g/mol |
IUPAC-Name |
5-chloro-4-methyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 |
InChI-Schlüssel |
CETPRBUBVZEGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


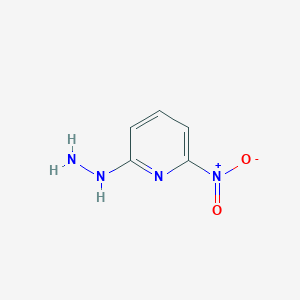
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
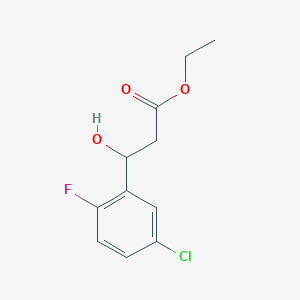
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)
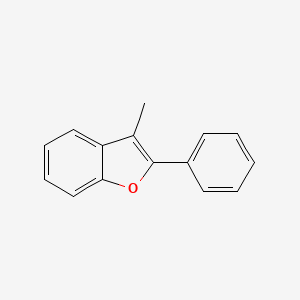
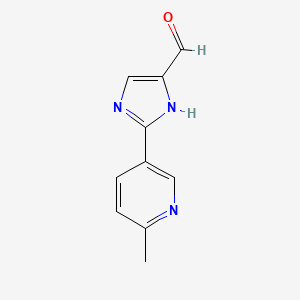
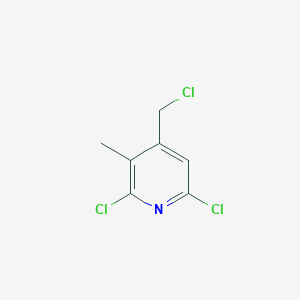
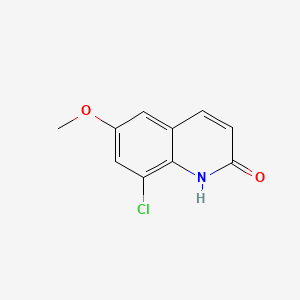
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
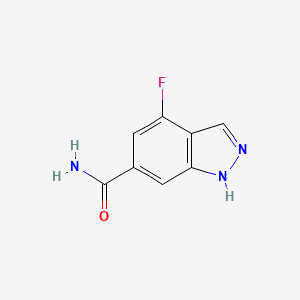
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
